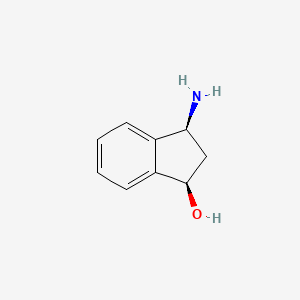
4-Fluorooxolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorooxolane-3-carboxylic acid is an organic compound that belongs to the class of oxolane carboxylic acids This compound is characterized by the presence of a fluorine atom attached to the oxolane ring, which is a five-membered ring containing one oxygen atom The carboxylic acid group is attached to the third carbon of the oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorooxolane-3-carboxylic acid can be achieved through several methods. One common approach involves the fluorination of oxolane-3-carboxylic acid. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically takes place under mild conditions, with the fluorinating agent being added to a solution of oxolane-3-carboxylic acid in an appropriate solvent, such as dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the process. The use of fluorinating agents in a controlled environment allows for the large-scale production of the compound with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluorooxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-3,4-dicarboxylic acid, while reduction may produce 4-fluorooxolane-3-methanol.
Wissenschaftliche Forschungsanwendungen
4-Fluorooxolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
Wirkmechanismus
The mechanism of action of 4-Fluorooxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can increase its binding affinity and specificity. This makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and pathways.
Vergleich Mit ähnlichen Verbindungen
4-Fluorooxolane-3-carboxylic acid can be compared with other similar compounds, such as:
Oxolane-3-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and physical properties.
4-Chlorooxolane-3-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
4-Bromooxolane-3-carboxylic acid: Similar to the chloro derivative but with a bromine atom, which further alters its properties.
The presence of the fluorine atom in this compound makes it unique, as fluorine is known to significantly influence the electronic properties and reactivity of organic molecules. This uniqueness is leveraged in various applications, particularly in the design of pharmaceuticals and agrochemicals where fluorine’s effects can enhance the efficacy and stability of the compounds.
Eigenschaften
CAS-Nummer |
1510160-17-4 |
|---|---|
Molekularformel |
C5H7FO3 |
Molekulargewicht |
134.11 g/mol |
IUPAC-Name |
4-fluorooxolane-3-carboxylic acid |
InChI |
InChI=1S/C5H7FO3/c6-4-2-9-1-3(4)5(7)8/h3-4H,1-2H2,(H,7,8) |
InChI-Schlüssel |
SGMXGNVDKCRUNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CO1)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B11923050.png)

![1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11923056.png)

![4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde](/img/structure/B11923066.png)



![Furo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11923087.png)
![3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid](/img/structure/B11923113.png)
![7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11923118.png)
![(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11923119.png)


